![molecular formula C16H15BrN2O3 B2523790 (E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1904637-92-8](/img/structure/B2523790.png)
(E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
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Description
(E)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H15BrN2O3 and its molecular weight is 363.211. The purity is usually 95%.
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Scientific Research Applications
Kinetics and Mechanism of Bromination
The study on the kinetics, stoichiometry, and mechanisms of bromination of aromatic heterocycles, including furan and pyrrole, offers foundational insights into how bromine interacts with heterocycles like those present in our compound. This research highlights the reactivity of furan and pyrrole rings towards electrophilic bromination, suggesting that similar reactions could be explored for the bromopyridine and furan components in our compound for synthetic and functionalization purposes (Williamson & Coller, 1979).
Antibacterial Activity of Pyrrolidinyl Pyridine Derivatives
A study on the synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives, which are structurally related to the pyrrolidinyl pyridine moiety in our compound, demonstrated that these derivatives exhibit significant antibacterial properties. This suggests potential research applications in developing new antibacterial agents from compounds containing the pyrrolidinyl pyridine structure (Bogdanowicz et al., 2013).
Crystal Structure Analysis
Investigations into the crystal and molecular structure of related heterocyclic compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, provide valuable information on the geometrical and electronic properties of these compounds. Such studies can inform the design and synthesis of new materials with desired physical and chemical properties (Rodi et al., 2013).
Furan Derivatives in Chemical Synthesis
Research on the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines, leading to substituted furans and pyrroles, illustrates the versatility of furan derivatives in chemical synthesis. These methods could potentially be adapted to modify or synthesize derivatives of our compound for various applications, including pharmaceuticals and materials science (Kelly et al., 2008).
properties
IUPAC Name |
(E)-1-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c17-12-3-5-15(18-10-12)22-14-7-8-19(11-14)16(20)6-4-13-2-1-9-21-13/h1-6,9-10,14H,7-8,11H2/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBCLNOCXDUICG-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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